5-Fluoro-2-methoxybenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYACHYSKDAONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Context of Benzenesulfonamide Chemistry and Its Research Significance
The benzenesulfonamide (B165840) framework is a cornerstone in medicinal chemistry. Historically, this class of compounds launched the era of sulfa drugs, the first synthetic antibacterial agents discovered in the late 1930s, which revolutionized the treatment of bacterial infections. solubilityofthings.com The basic structure consists of a benzene (B151609) ring attached to a sulfonamide group (-SO2NH2).
The research significance of benzenesulfonamides is extensive and multifaceted:
Enzyme Inhibition: They are well-known inhibitors of various enzymes, most notably carbonic anhydrases (CAs). chemicalbook.comrsc.org This inhibitory action is a key mechanism in treating a range of conditions. For instance, CA inhibitors are used as diuretics and for treating glaucoma. More recently, their role in targeting tumor-associated CA isozymes has made them a focus of anticancer drug discovery. rsc.org
Therapeutic Diversity: Beyond antibacterial and anticancer applications, benzenesulfonamide derivatives have been investigated for a wide array of therapeutic uses, including anti-inflammatory, antiviral, and hypoglycemic agents. ontosight.aimdpi.com Their ability to modulate enzyme activities makes them versatile candidates for drug development. solubilityofthings.com
Synthetic Utility: In chemical synthesis, the benzenesulfonamide group serves as a versatile precursor and a building block for creating a variety of pharmaceuticals, agrochemicals, and even dyes. solubilityofthings.comchemicalbook.comontosight.ai
The Unique Role of Fluorinated and Methoxylated Aryl Systems in Molecular Design
The specific properties of 5-Fluoro-2-methoxybenzene-1-sulfonamide are largely dictated by the presence of the fluorine atom and the methoxy (B1213986) group on the aryl (benzene) ring. These substitutions are not arbitrary; they are strategic choices in molecular design intended to fine-tune the molecule's biological and chemical characteristics.
Fluorinated Aryl Systems: The introduction of fluorine into a molecule is a common and powerful strategy in medicinal chemistry. researchgate.net A single fluorine atom can profoundly alter a compound's properties:
Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic degradation by enzymes in the body, thereby increasing the drug's half-life. researchgate.net
Binding Affinity: The high electronegativity of fluorine can lead to favorable non-covalent interactions with biological targets like proteins, potentially increasing the binding affinity and potency of a drug. nih.gov
Physicochemical Properties: Fluorination can modulate a molecule's lipophilicity (its ability to dissolve in fats and oils) and the acidity (pKa) of nearby functional groups, which in turn affects its absorption, distribution, and excretion. researchgate.net
Methoxylated Aryl Systems: The methoxy group (-OCH3) is another frequently incorporated feature in bioactive molecules. It is present in a significant percentage of small-molecule drugs. nih.gov
Electron-Donating Nature: As a strong electron-donating group, the methoxy substituent can influence the electronic environment of the aromatic ring, which can be crucial for molecular interactions and reactivity. nih.gov
Hydrogen Bonding: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, a critical interaction for binding to biological receptors.
Synthetic Handle: The methoxy group can be used as a versatile chemical handle. It can direct further chemical modifications on the benzene (B151609) ring or be converted into other functional groups to build more complex structures. nih.gov
Historical and Current Research Trajectories of 5 Fluoro 2 Methoxybenzene 1 Sulfonamide
While 5-Fluoro-2-methoxybenzene-1-sulfonamide itself is not typically an end-product therapeutic, it is a valuable intermediate in the synthesis of more complex, biologically active compounds. Its research trajectory is closely linked to the development of novel drugs that incorporate its specific structural features.
Research indicates that derivatives and related structures are explored for various therapeutic applications. For example, benzenesulfonamide (B165840) derivatives are investigated as potent inhibitors of influenza hemagglutinin, a key protein for viral entry into host cells. nih.gov In one synthetic pathway for such inhibitors, a related compound, 5-fluoro-2-nitro-phenylamine, is used to prepare a sulfonamide intermediate, highlighting the utility of the fluoro-substituted benzene (B151609) ring in this context. nih.gov
The synthesis of such specialized sulfonamides often involves multi-step processes. A common approach is the chlorosulfonation of a substituted benzene, followed by amination to form the sulfonamide. For instance, the preparation of a related compound, 2-methyl-5-aminobenzenesulfonamide, involves the sulfonation of paranitrotoluene with chlorosulfonic acid to create a sulfonyl chloride, which is then converted to the sulfonamide. google.com
The table below summarizes the key identifiers for this compound.
| Property | Value |
| CAS Number | 1864732-31-9 (for an isomer) |
| Molecular Formula | C₇H₈FNO₃S |
| Molecular Weight | 205.21 g/mol |
Note: Data for specific isomers or closely related structures may vary.
Current research continues to leverage building blocks like this compound to create novel compounds. The strategic placement of the fluoro and methoxy (B1213986) groups provides a synthetically advantageous starting point for developing molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles for a range of diseases, including cancer and viral infections. rsc.orgnih.gov
Advanced Synthetic Methodologies for this compound and its Precursors
The synthesis of this compound, a key structural motif in various pharmacologically active compounds, requires precise control over regioselectivity and reaction conditions to achieve high yields and purity. This article delves into the advanced synthetic methodologies for the construction of this molecule and its essential precursors, focusing on strategic approaches to building the sulfonamide moiety, the synthesis of key intermediates, and the optimization of reaction parameters.
Exploration of Derivatives and Structure Activity Relationship Sar Methodologies for 5 Fluoro 2 Methoxybenzene 1 Sulfonamide Analogs
Design Principles for Structural Modification of the 5-Fluoro-2-methoxybenzene-1-sulfonamide Scaffold
The design of new analogs based on the this compound scaffold follows established principles of medicinal chemistry, primarily through a structure-guided drug design approach. This methodology leverages the known structural features of the core molecule to generate a library of derivatives with systematically varied substituents. The primary goal is to explore the chemical space around the scaffold to identify modifications that lead to improved biological activity and more favorable pharmacological profiles. nih.gov
A key principle is the creation of focused libraries where modifications are made at specific, synthetically accessible points on the molecule. researchgate.net For the this compound core, the primary sites for modification include the benzene (B151609) ring and the nitrogen atom of the sulfonamide group. By generating a diverse set of analogs, researchers can probe the interactions between the compounds and their biological targets, leading to the identification of key structural motifs responsible for activity. nih.gov This approach aims to decrease the time and cost associated with discovering new therapeutic leads. nih.gov
Systematic Variation of Substituents and their Influence on Molecular Architecture
While the existing 5-fluoro and 2-methoxy groups on the benzene ring provide a specific electronic and steric profile, further modifications can be explored to refine activity. Altering or adding substituents to the remaining open positions (3, 4, and 6) can significantly impact molecular interactions. For instance, introducing small, electron-withdrawing or electron-donating groups can modulate the pKa of the sulfonamide moiety and influence hydrogen bonding capabilities. The position and nature of these substituents are critical; studies on analogous aromatic scaffolds have shown that even minor changes, such as shifting a substituent, can lead to substantial differences in biological activity.
The sulfonamide nitrogen is a prime location for derivatization to expand the chemical diversity of the library. The synthesis of N-substituted sulfonamides is often achieved through the coupling of the parent benzenesulfonyl chloride with a wide array of primary or secondary amines. nih.govnih.gov This allows for the introduction of various functionalities, including alkyl, aryl, and heterocyclic groups. These modifications directly influence the compound's lipophilicity, polarity, and ability to form hydrogen bonds, which are critical for target engagement and membrane permeability. For example, introducing aromatic amines can lead to derivatives with altered steric bulk and potential for pi-pi stacking interactions with a protein target. nih.gov
The following table illustrates potential N-substituents and their general influence on the physicochemical properties of the this compound scaffold.
| Analog Series | N-Substituent (R-group) | Potential Influence on Properties |
|---|---|---|
| A | -H (unsubstituted) | Baseline polarity, hydrogen bond donor |
| B | -CH₃ (Methyl) | Increased lipophilicity, loss of H-bond donor |
| C | -Phenyl | Significant increase in lipophilicity and steric bulk, potential for π-π interactions |
| D | -CH₂COOH (Carboxymethyl) | Increased polarity and water solubility, introduces a negative charge at physiological pH |
| E | -(4-hydroxyphenyl) | Adds hydrogen bond donor/acceptor capabilities, potential for phenolic interactions |
Ligand-Protein Interaction Studies through Computational Docking and Binding Affinity Prediction for Analogs
Computational docking is a powerful tool used to predict the binding conformation and affinity of a ligand within the active site of a target protein. excli.de For analogs of this compound, this process involves generating 3D models of the compounds and docking them into the crystal structure of a relevant biological target, such as an enzyme or receptor. nih.gov Docking analyses help to visualize the binding interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and the amino acid residues of the protein. nih.gov
The results of these simulations are often expressed as a binding affinity or docking score, typically in kcal/mol, which estimates the strength of the interaction. nih.gov Lower binding energy values generally suggest a more favorable interaction. excli.de By comparing the docking scores across a series of analogs, researchers can prioritize which compounds to synthesize and test experimentally. researchgate.net For instance, studies on other sulfonamide derivatives have shown binding affinities ranging from -6.8 to -8.2 kcal/mol against their targets, providing a benchmark for new designs. nih.gov These computational methods serve as a critical filter, allowing for the rational design of molecules with a higher probability of success. nih.gov
The table below provides a hypothetical example of docking results for a series of analogs against a protein target.
| Analog ID | N-Substituent | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Analog C-1 | -Phenyl | -7.5 | Hydrogen bond with Ser120, π-π stacking with Phe215 |
| Analog C-2 | -(4-chlorophenyl) | -8.1 | Hydrogen bond with Ser120, π-π stacking with Phe215, halogen bond with Gly118 |
| Analog D-1 | -CH₂COOH | -8.5 | Salt bridge with Arg150, Hydrogen bond with Ser120 |
| Analog B-1 | -CH₃ | -6.2 | Hydrophobic interaction with Leu198 |
Establishment of Structure-Activity Relationships within the this compound Chemical Space
The ultimate goal of synthesizing and testing a library of analogs is to establish a clear Structure-Activity Relationship (SAR). SAR studies correlate the structural features of the molecules with their measured biological activity. nih.gov By analyzing the data from the entire series, researchers can deduce which chemical modifications lead to an increase or decrease in potency.
For the this compound chemical space, an SAR study would involve comparing the biological data (e.g., IC₅₀ values from an enzyme inhibition assay) of the various derivatives. Key insights might include:
The role of the sulfonamide N-substituent: It might be found that large, hydrophobic groups at this position enhance activity, suggesting a corresponding hydrophobic pocket in the target's binding site. Conversely, small, polar groups might be preferred if the binding site is solvent-exposed.
The importance of the fluoro and methoxy (B1213986) groups: Comparing analogs where these groups are moved or replaced would reveal their contribution to binding, which could be through direct interaction or by influencing the electronic nature of the aromatic ring.
The effect of additional ring substituents: Adding groups to other positions on the benzene ring could further refine binding and selectivity.
These relationships, often developed in conjunction with computational models, provide a predictive framework for designing next-generation compounds with further optimized activity. researchgate.netnih.gov
Role of 5 Fluoro 2 Methoxybenzene 1 Sulfonamide in Advanced Organic Synthesis and Medicinal Chemistry
Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules
5-Fluoro-2-methoxybenzene-1-sulfonamide serves as a crucial building block in the multistep synthesis of more complex and biologically active molecules. Its substituted phenylsulfonamide structure allows for its use in various coupling and functionalization reactions to construct larger molecular frameworks. The presence of the fluoro and methoxy (B1213986) groups on the benzene (B151609) ring provides specific electronic properties and potential interaction points that can be critical for the biological activity of the final target molecule.
The general strategy for its use as an intermediate often involves the sulfonamide nitrogen or the aromatic ring itself as points for chemical modification. For instance, in the synthesis of complex benzenesulfonamide (B165840) derivatives, related fluorinated aniline (B41778) precursors are first converted into their corresponding sulfonamides. A notable example is the preparation of sulfonamide 37 from 5-fluoro-2-nitro-phenylamine, which then undergoes further reactions, such as treatment with an amine under basic conditions, to yield more complex aniline derivatives nih.gov. These intermediates can then proceed through multi-step sequences, including reduction of a nitro group and subsequent Sandmeyer reactions, to introduce additional diversity and build sophisticated molecular architectures nih.gov.
This modular approach, where the sulfonamide piece is prepared and then coupled with other fragments, is fundamental in constructing libraries of compounds for drug discovery. The this compound moiety can be incorporated into target molecules through reactions like copper-catalyzed cross-coupling, which is a common method for forming bonds between aryl halides and amines or other nucleophiles nih.gov.
Below is a table illustrating the role of related fluorinated sulfonamides as key intermediates in the synthesis of complex molecules.
| Intermediate Precursor | Reaction Type | Resulting Complex Molecule/Scaffold | Application Area |
| 5-Fluoro-2-nitro-phenylamine | Sulfonamide formation, amine coupling, nitro reduction, Sandmeyer reaction | Disubstituted benzenesulfonamide analogues | Anti-influenza agents nih.gov |
| Substituted Phenyl Bromides | Copper-catalyzed cross-coupling with an amine | Aniline-based benzenesulfonamides | Anti-influenza agents nih.gov |
Scaffold for the Development of Novel Chemical Entities
The this compound structure represents a valuable scaffold in medicinal chemistry for the development of novel chemical entities. A scaffold is a core molecular structure upon which various functional groups are appended to explore the chemical space and optimize biological activity. The benzenesulfonamide core is a well-established pharmacophore found in numerous approved drugs, and the specific substitution pattern of this compound offers a distinct starting point for drug design.
In the development of new therapeutics, such as potent anti-influenza hemagglutinin (HA) inhibitors, structural optimization of lead compounds often leads to the exploration of benzenesulfonamide derivatives nih.gov. By using the core scaffold, medicinal chemists can systematically modify peripheral substituents to improve potency, selectivity, and pharmacokinetic properties. For example, the addition of further halogen substitutions (like fluorine or chlorine) on the benzenesulfonamide scaffold has been shown to increase inhibitory potency against the influenza virus by three- to five-fold compared to the parent compound nih.gov.
This strategy allows for a deep investigation of structure-activity relationships (SAR), where changes in the chemical structure are correlated with changes in biological activity. The development of a library of derivatives from a single scaffold, like this compound, is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's properties to achieve a desired therapeutic profile nih.govmdpi.com. The fluorinated and methoxylated phenyl ring provides a specific electronic and steric profile that can be exploited to achieve tight binding to biological targets nih.gov.
The table below summarizes findings from research on related benzenesulfonamide scaffolds, demonstrating the impact of structural modifications on biological activity.
| Scaffold Modification | Target | Effect on Biological Activity |
| Addition of F or Cl substitution to the phenyl ring | Influenza Hemagglutinin (HA) | 3–5 fold increase in inhibitory potency nih.gov |
| Introduction of a second small hydrophobic group | Influenza Hemagglutinin (HA) | Yielded highly potent analogues with EC50 below 20 nM nih.gov |
| Addition of bulky hydrophobic or polar amide groups | Influenza Hemagglutinin (HA) | Abolished anti-influenza activity nih.gov |
Strategies for Incorporation into Hybrid Molecular Systems
A prominent strategy in contemporary drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophoric units to produce a single chemical entity with a potentially synergistic or multi-target profile. The this compound moiety is an excellent candidate for incorporation into such hybrid systems due to the chemical tractability of the sulfonamide group and the desirable physicochemical properties conferred by the fluoro-methoxy-benzene ring.
Sulfonamides can be hybridized with a wide array of pharmaceutically active heterocyclic moieties to generate compounds with diverse biological activities dntb.gov.ua. The synthesis of these hybrids often involves a direct reaction between a sulfonyl chloride derivative and a nucleophilic site (typically an amine) on the other molecular fragment mdpi.com. This straightforward coupling chemistry allows for the modular assembly of complex hybrid structures.
For example, research has demonstrated the successful synthesis of hybrid molecules combining a trimetazidine (B612337) core, which contains a piperazine (B1678402) ring, with various sulfonyl chlorides mdpi.com. This approach creates novel sulfonamide derivatives where the sulfonamide portion is linked to another biologically relevant scaffold. Similarly, the combination of quinoxaline (B1680401) scaffolds with a sulfonamide moiety has been explored to develop new therapeutic agents mdpi.com. These strategies aim to enhance therapeutic outcomes by addressing multiple biological targets or by improving the pharmacokinetic profile of the parent molecules mdpi.com. The incorporation of the this compound unit could offer advantages in terms of metabolic stability and target engagement.
The following table outlines strategies for creating sulfonamide-based hybrid molecules.
| Sulfonamide Precursor | Partner Scaffold/Moiety | Linking Strategy | Potential Therapeutic Area |
| Substituted Benzene Sulfonyl Chloride | Trimetazidine (Piperazine core) | Reaction with secondary amine on piperazine | Ischemia, Neuroprotection mdpi.com |
| Sulfonamide Moiety | Quinoxaline | Various coupling reactions | Antimicrobial, Anti-inflammatory, Anticancer mdpi.com |
| Sulfonamide Moiety | Various Heterocycles (e.g., triazole, imidazole) | Amide/Sulfonamide bond formation | Broad-spectrum biological activities dntb.gov.ua |
Chiral Synthesis and Stereoselective Approaches involving this compound Derivatives
In drug development, the three-dimensional arrangement of atoms (stereochemistry) is critical, as different stereoisomers of a molecule can have vastly different biological activities. Chiral synthesis and stereoselective reactions are advanced organic chemistry techniques used to produce a single, desired stereoisomer of a chiral molecule. While specific examples involving this compound derivatives are not detailed in the provided search results, the principles of these approaches are highly relevant for any complex, bioactive molecule derived from this scaffold.
Derivatives of this compound could be involved in stereoselective synthesis in two main ways: either the sulfonamide itself could be a chiral molecule, or it could be used as a directing group or reactant in a reaction that creates a new stereocenter elsewhere in the molecule.
Advanced methods in modern synthetic chemistry focus on achieving high levels of stereocontrol. For instance, in the field of organofluorine chemistry, methods are being developed for the stereoselective activation of C-F bonds to create stereoenriched fluorinated compounds nih.gov. One such approach uses a frustrated Lewis pair (FLP) with a chiral Lewis base to achieve desymmetrization of geminal difluoroalkanes, yielding products with high diastereomeric ratios nih.gov. Another area of intense research is stereoselective glycosylation, where catalysts are used to control the formation of specific anomeric linkages, which is crucial for the synthesis of biologically active oligosaccharides nih.gov.
Future Directions and Emerging Research Avenues for 5 Fluoro 2 Methoxybenzene 1 Sulfonamide
Development of Novel and Efficient Synthetic Methodologies for Enhanced Accessibility
While classical methods for synthesizing substituted benzenesulfonamides are well-established, future research will likely focus on developing more efficient, cost-effective, and environmentally benign pathways to access 5-Fluoro-2-methoxybenzene-1-sulfonamide and its derivatives. Traditional multi-step syntheses, often starting from the corresponding benzoic acid or aniline (B41778), can be resource-intensive. nih.govnih.gov Modern synthetic chemistry offers several avenues to improve upon these foundations.
Future methodologies could concentrate on late-stage functionalization, where the core this compound molecule is modified in the final steps of a synthetic sequence. This approach is highly valuable for rapidly creating a library of analogues for structure-activity relationship (SAR) studies. Areas of potential innovation include the development of novel catalytic systems for C-H activation, allowing for direct modification of the aromatic ring without the need for pre-functionalized starting materials. Furthermore, the application of flow chemistry could enable safer, more scalable, and highly controlled production, minimizing reaction times and improving yields.
Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches
| Approach | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Traditional Batch Synthesis | Multi-step synthesis involving reactions like chlorosulfonation followed by amination of a pre-substituted benzene (B151609) ring. | Well-established and reliable procedures. | Yield optimization, purification challenges. |
| Catalytic Cross-Coupling | Introduction of the fluoro or methoxy (B1213986) groups via palladium, copper, or nickel-catalyzed reactions. | High modularity and ability to create diverse analogues. | Development of more active and stable catalysts. |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, scalability, improved reaction control, and reduced waste. | Reactor design and optimization of reaction parameters for sulfonamide synthesis. |
| Late-Stage Functionalization | Direct modification of the C-H bonds on the fully formed scaffold. | Rapid generation of derivatives for screening libraries. | Discovery of selective C-H activation methods compatible with the sulfonamide group. |
Integration of Advanced Computational Modeling for Predictive Molecular Design
The field of drug discovery is increasingly driven by computational methods that predict molecular properties and interactions, thereby reducing the time and cost associated with experimental screening. For this compound, advanced computational modeling represents a significant avenue for future research. Techniques such as Density Functional Theory (DFT) and molecular docking can be employed to design novel derivatives with enhanced biological activity. acs.org
Computational studies can elucidate the structure-activity relationships of sulfonamide-based compounds. acs.org By modeling the interactions of this compound derivatives with specific biological targets, such as enzymes or receptors, researchers can predict binding affinities and modes of action. This in silico approach allows for the rational design of new molecules with improved potency and selectivity before they are synthesized in the lab. For instance, modeling can predict how modifications to the sulfonamide group or substitutions on the aromatic ring will affect target engagement, guiding synthetic efforts toward the most promising candidates.
Table 2: Applications of Computational Modeling
| Computational Method | Application for this compound | Predicted Outcomes |
|---|---|---|
| Molecular Docking | Simulating the binding of derivatives to the active site of a biological target (e.g., carbonic anhydrase, kinases). | Binding affinity, binding pose, key intermolecular interactions. |
| Density Functional Theory (DFT) | Calculating electronic properties, reaction energies, and spectroscopic characteristics. | Reactivity indices, molecular orbital energies, thermodynamic stability. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with biological activity. | Prediction of the activity of unsynthesized analogues. |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-protein complex over time. | Conformational stability of the binding pose, role of solvent. |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The specific arrangement of substituents on the this compound ring offers opportunities to explore unique and potentially undiscovered chemical reactivity. The methoxy group is an ortho-, para-director for electrophilic aromatic substitution, while the fluorine and sulfonamide groups are deactivating meta-directors. The interplay of these competing electronic effects could lead to novel and selective chemical transformations.
Future research could investigate reactions such as directed ortho-metalation, where a metalating agent is directed to the position adjacent to the methoxy or sulfonamide group, allowing for the introduction of a wide range of new substituents. Additionally, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, although this is generally challenging on an electron-rich ring. acs.org Investigating conditions that could promote such reactions would open up new synthetic pathways. Understanding the cleavage and rearrangement patterns of the sulfonamide bond under various conditions also remains an area for further study. rsc.orgacs.org
Potential for Integration with High-Throughput Synthesis and Screening Platforms
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries against biological targets. ewadirect.com The this compound scaffold is an ideal candidate for integration into such platforms. Its relatively simple structure and synthetic accessibility make it a suitable starting point for the creation of a focused combinatorial library.
Future efforts could involve the parallel synthesis of hundreds or thousands of derivatives, where different functional groups are systematically introduced at various positions on the core structure. These libraries can then be screened using automated, miniaturized assays to identify "hits"—compounds that show activity against a specific disease target. stanford.eduumn.edu The data generated from HTS can then feed back into computational models to refine the understanding of structure-activity relationships and guide the design of the next generation of compounds. The development of specific HTS assays, such as those based on time-resolved fluorescence, could further accelerate the discovery process for this class of compounds. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
